molecular formula C6H15ClNOP B2718961 (1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride CAS No. 2460757-39-3

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2718961
CAS No.: 2460757-39-3
M. Wt: 183.62
InChI Key: CZVJJMNPAVHAIC-UHFFFAOYSA-N
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Description

(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C6H14NOP·HCl . It is known for its unique structure, which includes a cyclopropyl ring bonded to a methanamine group and a dimethylphosphoryl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride typically involves the reaction of cyclopropylmethanamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas, to prevent any unwanted side reactions. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the dimethylphosphoryl group or the cyclopropyl ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: (1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving phosphorous-containing compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (1-Methylcyclopropyl)methanamine;hydrochloride
  • Cyclopropanemethanamine, 1-methyl-, hydrochloride

Comparison: Compared to similar compounds, (1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(1-dimethylphosphorylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVJJMNPAVHAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1(CC1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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